molecular formula C7H16N2O2S B13163627 N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide

N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide

Cat. No.: B13163627
M. Wt: 192.28 g/mol
InChI Key: WYUCPVGWKMYASA-SSDOTTSWSA-N
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Description

N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide is a chiral sulfonamide derivative featuring a piperidine ring substituted at the 3R position with an ethanesulfonamide group. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-5-8-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

WYUCPVGWKMYASA-SSDOTTSWSA-N

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1CCCNC1

Canonical SMILES

CCS(=O)(=O)NC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method involves the reaction of 3-piperidinol with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with enzymes containing sulfonamide-binding sites, making it useful in the development of enzyme inhibitors for therapeutic purposes .

Medicine: It is explored for its role in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide and three analogues:

Compound Name Sulfonamide Chain Key Substituents Molecular Formula Molecular Weight Notable Features Application/Study
This compound Ethane None C₇H₁₆N₂O₂S 192.28 Chiral center at piperidin-3-yl Target compound
M3 Inhibitor Methane Pyrazolo[3,4-d]pyrimidin-4-yl C₁₂H₁₇N₇O₂S 331.38 Enzyme inhibitor Protein crystallization
(S)-Trifluoro derivative Ethane Trifluoro, naphthalene, pyridine C₂₆H₂₅F₃N₆O₃S 558.58 High molecular weight, fluorine Potential therapeutic agent
N-Methyl-indole derivative Ethane Indol-5-yl, methylpiperidyl C₁₇H₂₄N₃O₂S 334.46 Indole moiety, N-methylation Possible CNS activity
Key Observations:

M3 Inhibitor (C₁₂H₁₇N₇O₂S): Features a pyrazolo[3,4-d]pyrimidin-4-yl group and a shorter methane-sulfonamide chain. The bicyclic aromatic system enhances interactions with enzymatic active sites, as evidenced by its use in crystallizing the C3larvin toxin protein .

(S)-Trifluoro Derivative (C₂₆H₂₅F₃N₆O₃S): Incorporates trifluoromethyl, naphthalene, and pyridine groups, increasing lipophilicity and metabolic stability. High molecular weight (558.58 g/mol) may challenge compliance with Lipinski’s rules for oral bioavailability .

N-Methyl-indole Derivative (C₁₇H₂₄N₃O₂S) :

  • Contains an indol-5-yl group, a common pharmacophore in CNS-targeting drugs, and a 1-methyl-4-piperidyl substituent.
  • N-methylation of the sulfonamide reduces polarity, which could improve membrane permeability and CNS penetration .
M3 Inhibitor
  • Used in protein crystallization studies with C3larvin toxin, indicating its role as a stabilizing agent or enzyme inhibitor .
(S)-Trifluoro Derivative
  • The naphthalene-pyridine scaffold enables π-π stacking with hydrophobic protein pockets, often seen in kinase or protease inhibitors.
  • Fluorine atoms may reduce oxidative metabolism, extending half-life in vivo .
N-Methyl-indole Derivative
  • The indole group is prevalent in serotonin receptor modulators (e.g., ondansetron) and kinase inhibitors.
  • Methylation on the piperidine ring may restrict conformational flexibility, enhancing selectivity for specific targets .

Pharmacokinetic and Toxicity Considerations

  • M3 Inhibitor : The methane-sulfonamide chain may reduce solubility compared to ethane derivatives, necessitating formulation adjustments.
  • (S)-Trifluoro Derivative : High molecular weight and lipophilicity could limit oral absorption but improve tissue penetration.
  • N-Methyl-indole Derivative : Methylation may mitigate hepatotoxicity risks associated with primary sulfonamides.

Biological Activity

N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity, particularly in antimicrobial and potential therapeutic applications. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies.

1. Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are widely recognized for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

The primary mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Dihydropteroate Synthase : By mimicking PABA, this compound inhibits the enzyme responsible for synthesizing folate, leading to impaired DNA synthesis and bacterial growth cessation .
  • Bacteriostatic vs. Bactericidal Activity : While traditional sulfonamides are classified as bacteriostatic (inhibiting growth without killing), specific derivatives may exhibit enhanced bactericidal properties under certain conditions .

3. Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity against a range of pathogenic bacteria. Key findings include:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliEffective against resistant strains
Nocardia speciesSignificant antimicrobial effect

4.1 Antimicrobial Efficacy

A study published in 2021 evaluated the efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant bacterial strains. The compound exhibited:

  • Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
  • Enhanced activity in combination therapies, suggesting potential for synergistic effects when used with other antimicrobial agents .

4.2 In Vivo Studies

In vivo studies have shown that this compound significantly reduces bacterial load in infected animal models, demonstrating its potential as a therapeutic agent in treating bacterial infections .

5. Potential Therapeutic Applications

Beyond its antimicrobial properties, research indicates that this compound may have applications in:

  • Cancer Therapy : Preliminary studies suggest that certain sulfonamide derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways .
  • Inflammatory Diseases : Given its role in modulating immune responses, this compound may also be explored for treating inflammatory conditions .

6. Conclusion

This compound represents a promising candidate in the realm of antimicrobial therapy and beyond. Its ability to inhibit bacterial growth through competitive inhibition of folate synthesis positions it as a valuable tool against resistant strains. Ongoing research will further elucidate its full therapeutic potential and pave the way for novel applications in medicine.

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